Chromic nitrate

概要

説明

Chromium nitrate is used in the manufacture of alkali metal-free catalysts and in preservation. It is used in the preparation of chrome catalysts, in textile printing operations, and as a corrosion inhibitor .

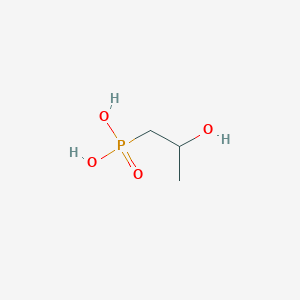

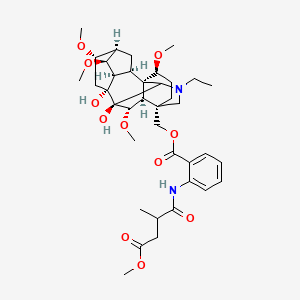

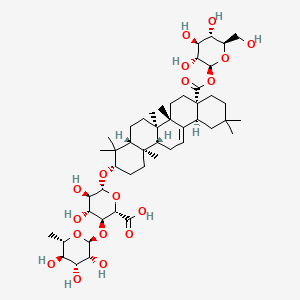

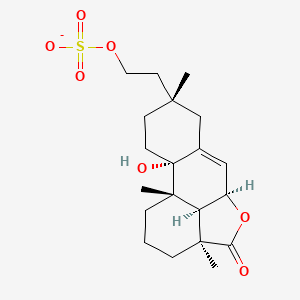

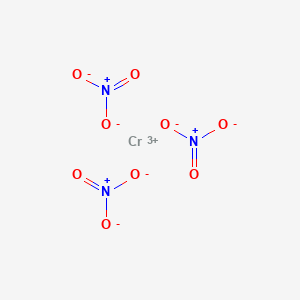

Molecular Structure Analysis

Chromium nitrate has a complex structure. The chromium centers are bound to six aquo ligands, and the remaining volume of the solid is occupied by three nitrate anions and three molecules of water of crystallization .Chemical Reactions Analysis

Chromium compounds, including chromium nitrate, are involved in various reactions. These include reactions with chromium(III) ions in solution, the interconversion of the various oxidation states of chromium, and the chromate(VI)-dichromate(VI) equilibrium .Physical And Chemical Properties Analysis

The anhydrous salt forms green crystals and is very soluble in water. At 100 °C it decomposes. The red-violet hydrate is highly soluble in water .科学的研究の応用

Manufacture of Alkali Metal-Free Catalysts

Chromium nitrate is used in the manufacture of alkali metal-free catalysts . These catalysts are used in various chemical reactions where the presence of alkali metals could interfere with the desired outcome.

Preservation

Chromium nitrate has properties that make it useful in preservation . While the exact nature of its use in preservation is not specified, it could be used in the preservation of certain types of materials or samples in a laboratory setting.

Preparation of Chrome Catalysts

Chromium nitrate is used in the preparation of chrome catalysts . These catalysts are used in various industrial processes, including those in the chemical and automotive industries.

Textile Printing Operations

In the textile industry, chromium nitrate is used in printing operations . It may be used in the dyeing process to help the dye adhere to the fabric or to create certain types of patterns or designs.

Corrosion Inhibition

Chromium nitrate acts as a corrosion inhibitor . It can be applied to metals to prevent rust and other forms of corrosion, thereby extending the life of the metal.

Nutritional Supplements

Chromium nitrate is added to food supplements for nutritional purposes . Chromium is an essential trace mineral that the body needs in small amounts for normal functioning.

Bioremediation

Chromium nitrate plays a role in bioremediation, a process that uses biological agents like microorganisms and algae to mitigate heavy metal contamination . Various microbial species utilize bioreduction, biotransformation, biosorption, and bioaccumulation mechanisms to convert Cr(VI) to Cr(III) .

Metallurgy and Other Applications

Chromium and its compounds, including chromium nitrate, have various applications in metallurgy, dyes and pigments, wood preservatives, foundry, catalysis, tanning, and as interconnectors for Solid Oxide Fuel Cells (SOFC) .

作用機序

Target of Action

Chromic nitrate, also known as Chromium nitrate, primarily targets the insulin receptor (IR) . The insulin receptor plays a crucial role in maintaining normal glucose metabolism and peripheral nerve function .

Mode of Action

Chromic nitrate interacts with its targets by upregulating insulin-stimulated insulin signal transduction . This interaction affects effector molecules downstream of the insulin receptor (IR) . Upon activation by ligands, the intracellular β-subunit of IR autophosphorylates and activates the tyrosine kinase domain of the IR . This leads to the activation and phosphorylation of regulatory proteins and downstream signaling effectors, including phosphatidylinositol 2-kinase (PI3K) . PI3K further activates downstream reaction cascades to

Safety and Hazards

将来の方向性

Given the environmental and health concerns associated with chromium compounds, there is a growing interest in finding alternatives to these compounds . Furthermore, newer, innovative, and more economical technologies like photocatalysis and nanotechnology have been investigated and found to be more efficient even at low metal ion concentrations .

特性

IUPAC Name |

chromium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFQLYPOURZARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr(NO3)3, CrN3O9 | |

| Record name | chromium(III) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10103-47-6 (Parent), 16065-83-1 (Parent) | |

| Record name | Chromic nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8065531 | |

| Record name | Chromium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromium nitrate appears as a purple-colored crystalline solid. Less dense than water. May ignite organic materials upon contact. Contact may irritate skin, eyes, and mucous membranes. Toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid, Pale green solid; Extremely deliquescent; Soluble in water; [Merck Index] | |

| Record name | CHROMIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromic nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake. | |

| Record name | Chromic nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Chromic nitrate | |

CAS RN |

10103-47-6; 13548-38-4; 17135-66-9, 13548-38-4 | |

| Record name | CHROMIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromic nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitric acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6H0RE016B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the molecular formula and weight of chromium nitrate?

A1: Chromium nitrate commonly refers to the nonahydrate form with the molecular formula Cr(NO3)3·9H2O and a molecular weight of 400.15 g/mol.

Q2: Is there any spectroscopic data available for characterizing chromium nitrate?

A2: Yes, studies have utilized various spectroscopic techniques:* Infrared (IR) spectroscopy: This method identifies functional groups and has been used to characterize chromium nitrate precursors in sol-gel synthesis processes [, ]. * UV-Vis Spectroscopy: This method helps analyze the compound's optical properties, including its absorbance and band gap, which is valuable in applications like photocatalysis [, ]. * X-ray Diffraction (XRD): This technique is essential for determining the crystal structure and phase composition of chromium nitrate-derived materials, especially in nanoparticle synthesis and material science applications [, , , , ].* Electron Spin Resonance (ESR): ESR has provided insights into the structure of chromium (III) hydroxide, a related compound often studied in conjunction with chromium nitrate [].

Q3: How does chromium nitrate perform in different environments?

A3: Chromium nitrate's stability and behavior are influenced by environmental factors:* Thermal Stability: Studies [] show chromia doping enhances the thermal stability of silica fibers, making them suitable for high-temperature applications.* Aqueous Solutions: Chromium nitrate readily dissolves in water, forming solutions used in various applications, including textile treatments and catalyst preparation [, , ].* pH Sensitivity: The pH of the solution significantly influences the hydrolysis and polymerization of chromium nitrate, impacting the formation of chromium hydroxide species and their interactions with other materials [, , ].

Q4: What are the known toxicological effects of chromium nitrate?

A5: Research emphasizes the importance of distinguishing between trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) toxicity:* Cr(VI) Toxicity: Cr(VI), often present as a contaminant in industrial Cr(III) compounds like chromium nitrate, exhibits significant cytotoxicity, mutagenicity, and clastogenicity [, ]. It is associated with various health risks.* Cr(III) Effects: While generally considered less toxic than Cr(VI), Cr(III) compounds, including chromium nitrate, have been shown to induce chromosomal aberrations in hamster cells [].* Skin Permeability and Toxicity: Studies [] demonstrate that the permeability and toxicity of chromium compounds vary depending on the specific chromium species (e.g., sodium chromate, potassium dichromate) and their oxidation state.* Environmental Impact: The potential environmental impact of chromium compounds necessitates responsible waste management and exploration of alternative materials [].

Q5: What are the potential areas for future research on chromium nitrate?

A7: Future research could focus on:* Sustainable Alternatives: Investigating less toxic and environmentally friendly alternatives to chromium nitrate in its various applications [].* Toxicity Mitigation: Developing strategies to minimize the potential toxicity of chromium nitrate, particularly in occupational settings [].* Enhanced Catalytic Activity: Exploring modifications or combinations of chromium nitrate with other materials to enhance catalytic activity and selectivity [].* Nanomaterial Applications: Further exploring the use of chromium nitrate in synthesizing nanomaterials with tailored properties for specific applications [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanedioic acid, sulfo-, 4-[2-[(12-hydroxy-1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B1221771.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1221777.png)